molecular formula C13H30O3SSn B1591397 Stannane, tributyl[(methylsulfonyl)oxy]- CAS No. 13302-06-2

Stannane, tributyl[(methylsulfonyl)oxy]-

Cat. No. B1591397
CAS RN: 13302-06-2
M. Wt: 385.2 g/mol
InChI Key: GRLCBLMUROGNMC-UHFFFAOYSA-M
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Description

“Stannane, tributyl[(methylsulfonyl)oxy]-” is also known as Tributyl[(methanesulfonyl)oxy]stannane . It is a type of organotin compound . Organotin compounds are known for their good radical reducing properties .


Synthesis Analysis

Tributyltin hydride, a related compound, is known to be a good radical reducing agent . A stannane, which is simple to prepare, was successfully used in standard radical reactions as a replacement of Bu3SnH and Ph3SnH . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO3 .


Molecular Structure Analysis

The molecular formula of “Stannane, tributyl[(methylsulfonyl)oxy]-” is C13H30O3SSn . The molecular weight is 385.16 .


Chemical Reactions Analysis

Organotin hydrides, such as tributyltin hydride, are known for their use in various reactions, including the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization . They can also be used in the conjugate reduction of α,β-unsaturated ketones .

Safety And Hazards

Organotin compounds, such as tributyltin hydride, are known for their high toxicity and high fat solubility (lipophilicity) . Therefore, with few exceptions, the use of tin hydrides should be avoided .

Future Directions

The future directions in the research and use of organotin compounds like “Stannane, tributyl[(methylsulfonyl)oxy]-” could involve finding safer and more efficient alternatives. For instance, the catalytic use of these reagents with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes, are possible alternatives .

properties

IUPAC Name

tributylstannyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH4O3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;1H3,(H,2,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLCBLMUROGNMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074504
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, tributyl[(methylsulfonyl)oxy]-

CAS RN

13302-06-2
Record name Stannane, ((methylsulfonyl)oxy)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin, methanesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tributyl[(methylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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